molecular formula C7H14O B14634419 1-Methoxy-2-hexene CAS No. 56052-83-6

1-Methoxy-2-hexene

Cat. No.: B14634419
CAS No.: 56052-83-6
M. Wt: 114.19 g/mol
InChI Key: KCUBTOJYCKJIDC-AATRIKPKSA-N
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Description

1-Methoxy-2-hexene: is an organic compound with the molecular formula C7H14O alkenes , which are hydrocarbons containing at least one carbon-carbon double bond. The structure of this compound consists of a six-carbon chain with a double bond between the second and third carbon atoms and a methoxy group (-OCH3) attached to the first carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-hexene can be synthesized through various methods. One common approach involves the etherification of 2-hexene with methanol in the presence of an acid catalyst. This reaction typically requires an acidic environment, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ether bond .

Industrial Production Methods: In industrial settings, this compound can be produced by the addition of methanol to 2-hexene using a suitable catalyst. This process often involves the use of heterogeneous catalysts such as zeolites or metal oxides to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-hexene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Peroxycarboxylic acids (e.g., m-chloroperoxybenzoic acid), osmium tetroxide.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

    Substitution: Nucleophiles such as halides or amines.

Major Products:

    Epoxides: and from oxidation.

    1-Methoxyhexane: from reduction.

  • Various substituted derivatives from nucleophilic substitution.

Comparison with Similar Compounds

    1-Methoxyhexane: Similar structure but lacks the double bond.

    2-Methoxy-1-hexene: The methoxy group is attached to the second carbon instead of the first.

    1-Hexene: Lacks the methoxy group.

Uniqueness: 1-Methoxy-2-hexene is unique due to the presence of both a double bond and a methoxy group , which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .

Properties

CAS No.

56052-83-6

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

(E)-1-methoxyhex-2-ene

InChI

InChI=1S/C7H14O/c1-3-4-5-6-7-8-2/h5-6H,3-4,7H2,1-2H3/b6-5+

InChI Key

KCUBTOJYCKJIDC-AATRIKPKSA-N

Isomeric SMILES

CCC/C=C/COC

Canonical SMILES

CCCC=CCOC

Origin of Product

United States

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